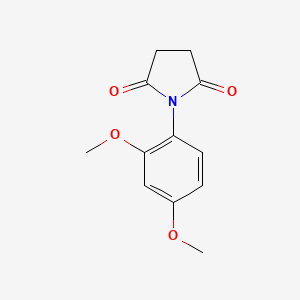
2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)acetamide is a complex chemical compound that combines elements of quinazolinone and oxadiazole. This combination makes it a subject of interest in various fields due to its potential applications in medicinal and industrial chemistry. Its unique structure allows for a range of chemical reactions and interactions that can be leveraged for different purposes.
準備方法
Synthetic Routes and Reaction Conditions
To synthesize 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)acetamide, several steps are typically involved:
Formation of 2,4-dioxo-1,2-dihydroquinazoline: : This is usually done through the cyclization of anthranilic acid derivatives with isatoic anhydride under controlled conditions.
Synthesis of 5-methyl-1,3,4-oxadiazole: : This compound can be prepared by the cyclization of appropriate hydrazides with carboxylic acids or derivatives in the presence of dehydrating agents.
Coupling Reaction: : The final step involves coupling the quinazolinone derivative with the oxadiazole derivative using appropriate coupling reagents and catalysts under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production typically involves scaling up these synthetic routes. Optimization of reaction conditions such as temperature, solvent choice, and purification methods are essential to ensure a high yield and purity of the compound. Advanced techniques such as continuous flow chemistry may be employed to improve efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the acetamide or oxadiazole moieties.
Common Reagents and Conditions
Oxidation: : Typical reagents include potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: : Reagents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: : Conditions usually involve nucleophiles such as alkoxides, amines, or halogens under basic or acidic environments.
Major Products
Oxidation: : Formation of various oxidized derivatives depending on the site of oxidation.
Reduction: : Reduced forms of the compound, potentially modifying the oxadiazole ring or the quinazolinone core.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural properties and the various chemical reactions it can undergo. It serves as a building block for more complex molecules and is used in the synthesis of other compounds with desired chemical properties.
Biology
In biological research, the compound is investigated for its potential interactions with biological molecules. Its ability to form hydrogen bonds and participate in enzyme-substrate interactions makes it a candidate for studying enzyme inhibition and protein binding.
Medicine
In medicine, researchers explore its potential as a pharmaceutical agent. Due to its complex structure, it might have applications in drug design, targeting specific proteins or pathways associated with diseases.
Industry
Industrial applications include its use in the development of new materials with specific chemical and physical properties. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)acetamide is largely dependent on its interactions at the molecular level. It may act as an enzyme inhibitor by binding to active sites or allosteric sites, altering enzyme activity. In biological systems, it may also interact with receptors or other proteins, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
Similar Compounds
Quinazolinone Derivatives: : These compounds share the quinazolinone core and are known for their diverse biological activities.
Oxadiazole Derivatives: : Compounds with the oxadiazole ring system are widely studied for their antimicrobial and antiviral properties.
Uniqueness
What sets 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)acetamide apart is the combination of both the quinazolinone and oxadiazole systems. This dual functionality provides a unique set of chemical properties and potential applications, making it a valuable compound for further research and development. Its ability to undergo diverse chemical reactions and interact with biological systems opens up new avenues for scientific exploration and practical applications.
特性
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O4/c1-8-17-18-12(23-8)6-15-11(20)7-19-13(21)9-4-2-3-5-10(9)16-14(19)22/h2-5H,6-7H2,1H3,(H,15,20)(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLORKMOMAKZTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)CN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2848350.png)
![1-[(4-chlorophenyl)methyl]-3-[(4-hydroxyoxan-4-yl)methyl]urea](/img/structure/B2848341.png)
![N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2848342.png)
![N-[2-(diethylamino)-3-phenylpropyl]prop-2-enamide](/img/structure/B2848347.png)


![4-benzyl-7-hydroxy-N-(4-methoxy-2-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2848362.png)
![6-chloro-N-[3-(diethylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2848363.png)


![1-(4-chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea](/img/structure/B2848354.png)
![1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2848356.png)


